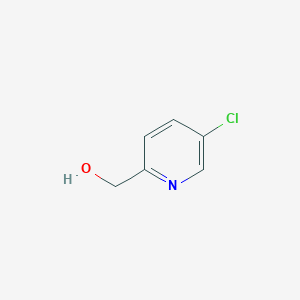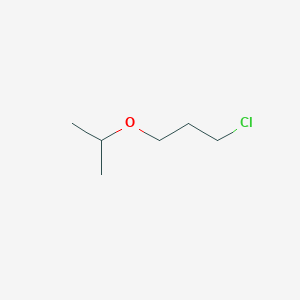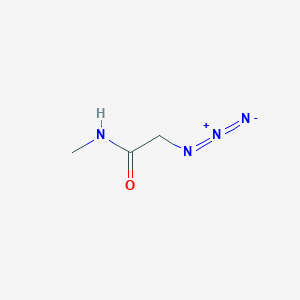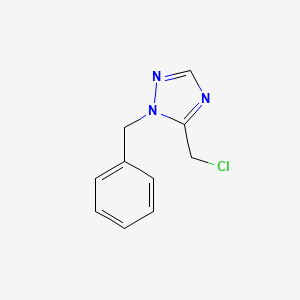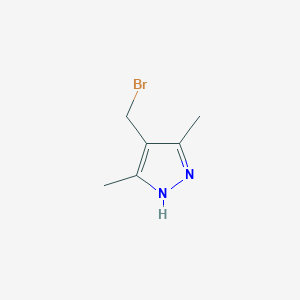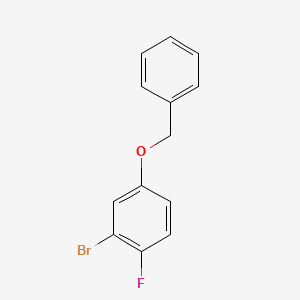
4-(Benzyloxy)-2-bromo-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(Benzyloxy)-2-bromo-1-fluorobenzene" is a benzene derivative that contains a benzyloxy substituent, a bromine atom, and a fluorine atom. The presence of these functional groups suggests that it could be a versatile intermediate in organic synthesis, potentially useful in the preparation of various organic molecules through substitution reactions or as a protecting group for alcohols or amines.
Synthesis Analysis
The synthesis of related benzene derivatives often involves multi-step reactions starting from simpler benzene compounds. For instance, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene uses p-xylene as a starting material, proceeding through nitration, reduction, diazotization, and bromination steps . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination . These methods could potentially be adapted for the synthesis of "4-(Benzyloxy)-2-bromo-1-fluorobenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzene derivatives is significantly influenced by the substituents attached to the benzene ring. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the influence of bromine and fluorine atoms on the geometry and vibrational frequencies of the benzene ring . Such studies are crucial for understanding the electronic properties and reactivity of "4-(Benzyloxy)-2-bromo-1-fluorobenzene".
Chemical Reactions Analysis
Benzene derivatives undergo various chemical reactions depending on their substituents. The presence of a benzyloxy group could make "4-(Benzyloxy)-2-bromo-1-fluorobenzene" a candidate for nucleophilic substitution reactions, as seen in the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene through a Wittig-Horner reaction . Additionally, the bromine atom could be used in palladium-promoted cross-coupling reactions with organostannanes, as demonstrated with [4-F-18]-1-Bromo-4-fluorobenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-(Benzyloxy)-2-bromo-1-fluorobenzene" can be inferred from related compounds. For instance, the introduction of fluorine atoms in benzene derivatives has been shown to affect their fluorescence properties, as seen in the study of 1-bromo-4-(2,2-diphenylvinyl)benzene . The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches, providing valuable information for future development .
Aplicaciones Científicas De Investigación
1. Synthesis of Transition Metal Complexes
- Application Summary: This compound is used in the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .
- Methods of Application: The compound is obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized metal(II) complexes were evaluated for their in vitro antioxidant activity and found to be highly potent .
- Results: The synthesized metal(II) complexes showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
2. Synthesis of Neurotrophic (-)-Talaumidin
- Application Summary: 4-Benzyloxy-3-methoxybenzaldehyde, a compound with a similar structure, was used in the first enantioselective total synthesis of a neurotrophic (-)-talaumidin .
- Methods of Application: The compound reacts with benzohydrazide to yield (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide .
- Results: The synthesis of (-)-talaumidin was successfully achieved .
3. Antioxidant and Antimicrobial Activity
- Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities .
- Methods of Application: The compounds were synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were then evaluated for their in vitro antioxidant activity and found to be highly potent .
- Results: The synthesized metal(II) complexes showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . Cu(II) complexes were most potent having IC50 value from 2.98 to 3.89 μM range .
4. PPARα Agonists for Retinal Disorders
- Application Summary: A compound with a similar structure, 4-Benzyloxy-benzylamino, has been used in the development of PPARα agonists as leads for retinal disorders .
- Methods of Application: The compound was used in the design, synthesis, and evaluation of second-generation analogues .
- Results: The studies led to the discovery of compounds that reach cellular potencies <50 nM and exhibit >2,700-fold selectivity for PPARα over other PPAR isoforms .
5. Molecular Docking Studies
- Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities . The molecular docking of ligand H2L2 (2) and its Cu(II) complex (11) with enzyme C. albicans sterol 14-alpha demethylase was also studied .
- Methods of Application: The compounds were synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were then evaluated for their in vitro antioxidant activity and found to be highly potent .
- Results: The compounds were assayed for their in vitro antimicrobial activities against four bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and two fungal strains (A. niger, C. albicans) by serial dilution method, and it was found that the metal(II) complexes are more noxious than free Schiff base ligands . The antimicrobial activity results showed that the complexes 10, 11, 14 and 15 were most active compounds .
6. Crystalline Effects
- Application Summary: The properties of 4-(benzyloxy)benzaldehyde, a compound with a similar structure, have been investigated through the density functional theory (DFT) calculations . The properties of original crystalline and optimized gaseous structures have been evaluated to recognize the crystalline effects .
- Methods of Application: The study involved DFT calculations and evaluations of the properties of original crystalline and optimized gaseous structures .
- Results: The study provided insights into the crystalline effects on the properties of 4-(benzyloxy)benzaldehyde .
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the possible hazards it can cause to health and the environment.
Direcciones Futuras
This involves predicting or discussing potential future research directions, applications, or improvements for the compound based on current knowledge and research.
For a specific compound like “4-(Benzyloxy)-2-bromo-1-fluorobenzene”, you would need to refer to scientific literature or databases for detailed information. Please note that not all compounds will have all this information available, as it depends on the extent of research done on that particular compound.
Propiedades
IUPAC Name |
2-bromo-1-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZJBWNQSNHEIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-2-bromo-1-fluorobenzene | |
CAS RN |
1364572-05-3 |
Source


|
| Record name | 4-(benzyloxy)-2-bromo-1-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

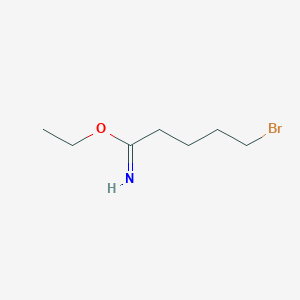

![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)



